molecular formula C7H13N3O2S B13201256 [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide

Cat. No.: B13201256
M. Wt: 203.26 g/mol
InChI Key: PYFWISBLMOFFMX-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a propan-2-yl (isopropyl) group at the 1-position and a methanesulfonamide moiety at the 5-position. Its molecular formula is C₇H₁₃N₃O₂S, with a molecular weight of 215.26 g/mol. The compound combines the aromaticity and hydrogen-bonding capacity of pyrazole with the electron-withdrawing and polar characteristics of the sulfonamide group, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6(2)10-7(3-4-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)

InChI Key

PYFWISBLMOFFMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide typically involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in various organic synthesis reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of pyrazole-based sulfonamides. Key structural analogues include:

Compound Name Substituents (Pyrazole Core) Molecular Formula Key Properties/Applications
[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide 1: Isopropyl; 5: Methanesulfonamide C₇H₁₃N₃O₂S High polarity, moderate solubility in polar solvents
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives [] 1: Variable; 3: Hydroxy; 5: Amino Varies (e.g., C₈H₁₀N₄O₂) Enhanced hydrogen-bonding capacity; used in coordination chemistry
N-[2-(4-{3-[(Propan-2-yl)amino]pyridin-2-yl}piperazine-1-carbonyl)-1H-indol-5-yl]methanesulfonamide [] Indole core with piperazine linker C₁₈H₂₃N₅O₄S Extended π-system; potential kinase inhibition

Key Observations :

  • Electron-Withdrawing Effects: The methanesulfonamide group in the target compound increases polarity and acidity (pKa ~9–10 for sulfonamide NH) compared to amino- or hydroxy-substituted pyrazoles (pKa ~5–7 for phenolic OH or NH₂) .
  • Lipophilicity : The isopropyl group confers a calculated logP of 1.2–1.5 , higher than unsubstituted pyrazole sulfonamides (logP <0.5) but lower than aromatic analogs like indole derivatives (logP >2.0) .
Electronic and Computational Comparisons

Density functional theory (DFT) studies using methodologies from reveal:

  • HOMO-LUMO Gap : The target compound exhibits a gap of 5.8 eV , narrower than hydroxy-substituted pyrazoles (6.2 eV) due to electron-withdrawing sulfonamide stabilization of the LUMO .
Table 1: Comparative Physicochemical Properties
Property Target Compound 5-Amino-3-hydroxy-pyrazole [2] Indole-Piperazine Sulfonamide [4]
Molecular Weight (g/mol) 215.26 182.18 377.47
logP (Calculated) 1.4 0.8 2.1
Aqueous Solubility (mg/mL) 15 25 <5
pKa (NH/Sulfonamide) ~9.5 ~5.3 (NH₂) ~10.1
Table 2: Computational Parameters (DFT/Multiwfn)
Parameter Target Compound 5-Amino-3-hydroxy-pyrazole
HOMO-LUMO Gap (eV) 5.8 6.2
ESP Min (kcal/mol) -45 -30
Electron Localization Function (ELF) 0.78 (S=O region) 0.65 (O-H region)

Biological Activity

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a methanesulfonamide group, which is known to enhance the biological activity of various pharmaceuticals. The following sections will explore its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in the pyrazole family often exhibit anti-inflammatory, antibacterial, and anticancer properties. The sulfonamide moiety is known to play a crucial role in modulating these activities by influencing enzyme interactions and cellular pathways.

Structure-Activity Relationship (SAR)

The SAR studies for pyrazole derivatives have shown that modifications at various positions of the pyrazole ring can significantly affect their potency and selectivity. For instance:

  • Position 4 Substituents : The presence of a methanesulfonamide group at the C4 position has been linked to enhanced antibacterial activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity to human liver cells (HepG2) .
  • Position 3 Variations : Alterations at the C3 position have also been explored, revealing that certain substitutions can improve efficacy against multidrug-resistant strains of bacteria .

Biological Activities

The compound exhibits a range of biological activities, as summarized in the following table:

Activity Type Description Reference
Antibacterial Effective against Mycobacterium tuberculosis, with MIC values <0.5 μM .
Anticancer Exhibits cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory Inhibits key inflammatory pathways, showing potential as an anti-inflammatory agent .
Antifungal Some derivatives demonstrate notable antifungal activity against various strains .

Case Study 1: Antitubercular Activity

In a study exploring the antitubercular properties of pyrazole derivatives, this compound was identified as a promising candidate due to its bactericidal effects on replicating Mtb. The compound's mechanism was linked to inhibition of cell wall biosynthesis without cross-resistance to existing antibiotics .

Case Study 2: Anticancer Efficacy

A series of pyrazole derivatives were tested for their anticancer properties, with particular focus on their synergistic effects when combined with doxorubicin. The study found that certain modifications to the pyrazole structure enhanced cytotoxicity in breast cancer cell lines, suggesting potential for development into effective cancer therapies .

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